molecular formula C8H3BrN2O4 B8255066 5-Bromo-7-nitroisatin

5-Bromo-7-nitroisatin

Cat. No.: B8255066
M. Wt: 271.02 g/mol
InChI Key: FBJKJXDLBSKZDF-UHFFFAOYSA-N
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Description

5-Bromo-7-nitroisatin is a derivative of isatin, a versatile molecule with significant applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-7-nitroisatin can be synthesized through the bromination of 7-nitroisatin. The bromination is typically carried out using pyridinium bromochromate (PBC) in an acetic acid medium. The reaction mixture is heated at 90°C for about 20 minutes . The product is then extracted using ether and purified.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the bromination reaction.

Mechanism of Action

The mechanism by which 5-Bromo-7-nitroisatin exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of CDK2, it binds to the active site of the enzyme, preventing its interaction with substrates necessary for cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Properties

IUPAC Name

5-bromo-7-nitro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJKJXDLBSKZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1H-indole-2,3-dione (5 g, 22.1 mmol) in conc. H2SO4 (22.5 mL) was added fuming nitric acid (1.45 mL) very slowly at −5 to 0° C. The reaction mixture was stirred at the same temperature for one hour. After completion of the reaction, the reaction mixture was poured on to crushed ice and the resulting precipitate was filtered, washed with water (2-3 times) and dried under vacuum to obtain the title compound as yellow solid (5.5 g, 91.8%) which was used for the next step directly.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step One
Name
Quantity
22.5 mL
Type
solvent
Reaction Step One
Yield
91.8%

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